1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-
Description
1,2-Benzisoxazole is a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring. The compound 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole is characterized by a 2-chloroethyl substituent at the 3-position and a fluorine atom at the 6-position of the benzisoxazole scaffold. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and electrophilic reactivity due to the electron-withdrawing fluorine and the chloroethyl side chain.
The 3-position substitution on benzisoxazole derivatives is critical for biological activity, as seen in antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide) . The 2-chloroethyl group may act as a reactive moiety for covalent interactions with biological targets or influence metabolic stability, while the 6-fluoro substituent enhances binding affinity to neuronal receptors by modulating electronic effects .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-4-3-8-7-2-1-6(11)5-9(7)13-12-8/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMCOKHDFNCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-52-4 | |
| Record name | 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution. Another method involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in dimethylformamide (DMF) under basic conditions (Na2CO3 or K2CO3) with a catalytic amount of potassium iodide (KI).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Functional Group Transformations
The chloroethyl and benzisoxazole groups drive reactivity:
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Nucleophilic Substitution :
The chloroethyl group participates in SN2 reactions with amines or piperidine derivatives. For example, reaction with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole under basic conditions forms covalent bonds essential for drug activity . -
Reductive Cleavage :
Catalytic hydrogenation (e.g., Pd/C) reduces unstable intermediates but may generate byproducts like hydroxy keto paliperidone if peroxides are present .
Metal-Catalyzed Reactions
Transition metals enable selective functionalization:
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Pd-Catalyzed Coupling :
Palladium catalysts facilitate oxidative [4+1] annulative coupling with aldehydes under TBHP (tert-butyl hydroperoxide) to form benzisoxazole derivatives. This method tolerates electron-rich and electron-poor substituents : -
Rh(III)-Catalyzed C–H Activation :
Direct acylation of benzisoxazole derivatives via Rh(III)-mediated C–H bond activation, enabling late-stage modifications .
Side Reactions and Impurity Formation
Key impurities arise from process conditions:
| Impurity | Origin | Control Method |
|---|---|---|
| Didehydro paliperidone | Contamination from chlorinated intermediates | Raw material specification |
| 9-Alkyl analogue | Over-alkylation in dichloromethane/NaHCO₃ systems | Solvent volume optimization |
| Hydroxy keto paliperidone | Peroxide-mediated oxidation during hydrogenation | Recrystallization from methanol |
Reaction Optimization and Purification
-
Salt Recrystallization : Tartaric acid salt formation (methanol) ensures high purity (>99%) .
-
Solvent Selection : Methyl isobutyl ketone (MIBK) minimizes side products during alkylation .
-
Catalyst Additives : KI or NaI enhance reaction rates in SN2 pathways .
Comparative Reactivity Insights
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of benzisoxazole derivatives as antimicrobial agents. A study identified a naturally occurring 1,2-benzisoxazole with effective antibacterial properties against multi-drug resistant Acinetobacter baumannii, demonstrating minimum inhibitory concentrations as low as 6.25 μg/ml. This suggests that benzisoxazole compounds could serve as a new chemotype for developing antibiotics targeting resistant bacterial strains .
Anticancer Properties
Benzisoxazole derivatives are also noted for their anticancer activities. They have been explored as prodrugs for cancer treatment, with some compounds showing significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been linked to the inhibition of tumor growth by inducing apoptosis in cancer cells .
Neurological Disorders
Several benzisoxazole derivatives are utilized in treating neurological conditions. Notably, compounds like zonisamide and risperidone, which contain the benzisoxazole scaffold, are FDA-approved for epilepsy and mood disorders. Their mechanism often involves modulation of neurotransmitter systems, making them valuable in psychiatric and neurological therapies .
Synthesis and Production
The synthesis of 1,2-benzisoxazole derivatives has been optimized for industrial production. A notable method involves the cyclization of specific precursors under controlled conditions to yield high-purity products. For example, a patented method describes a process that combines alkali metal hydroxides and specific solvents to achieve efficient cyclization while minimizing environmental impact .
Case Study 1: Antibiotic Development
A study conducted on a synthesized 1,2-benzisoxazole derivative demonstrated its effectiveness against Gram-negative bacteria. The compound was tested against various strains, showing potent activity and low toxicity levels (LD50 > 1500 mg in mice). This case illustrates the potential of benzisoxazole derivatives in addressing antibiotic resistance issues in clinical settings .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer applications, several benzisoxazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, supporting their development as novel anticancer agents .
Data Summary Table
| Application | Description | Example Compounds |
|---|---|---|
| Antimicrobial | Effective against multi-drug resistant bacteria | 1,2-benzisoxazole derivative |
| Anticancer | Induces apoptosis in cancer cells | Various benzisoxazole derivatives |
| Neurological Disorders | Used in epilepsy and mood disorders; modulates neurotransmitter systems | Zonisamide, Risperidone |
Mechanism of Action
1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- is compared with other similar compounds, such as risperidone and other benzisoxazole derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of 1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- lies in its specific combination of fluorine and chloroethyl groups, which can influence its chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole with structurally related benzisoxazole derivatives:
Key Findings:
Substituent Effects on Activity :
- The 3-position is a pharmacophore hotspot. Zonisamide’s 3-sulfonamide group contributes to sodium channel blockade , while the 3-(2-chloroethyl) group in the target compound may enable alkylation-based mechanisms or serve as a synthetic intermediate for antipsychotics like risperidone .
- 6-Fluoro substitution enhances blood-brain barrier penetration and receptor binding, as observed in risperidone intermediates .
Metabolic Pathways: Zonisamide undergoes reductive cleavage of the benzisoxazole ring via aldehyde oxidase, producing 2-sulfamoylacetylphenol . In contrast, chloroethyl-substituted derivatives are more likely metabolized by oxidative pathways (CYP450), given the alkyl chain’s susceptibility to oxidation .
However, its chloroethyl group may introduce cytotoxicity risks, necessitating further toxicological profiling .
Synthetic Utility :
- The compound is a key intermediate in risperidone synthesis, where it undergoes Friedel-Crafts reactions and cyclization steps .
Biological Activity
1,2-Benzisoxazole derivatives, including 1,2-benzisoxazole, 3-(2-chloroethyl)-6-fluoro-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is a member of a class known for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The structure of 1,2-benzisoxazole, 3-(2-chloroethyl)-6-fluoro- can be represented as follows:
This compound features a benzisoxazole core with a chloroethyl and fluoro substituent that significantly influences its biological activity.
Antimicrobial Activity
Research has demonstrated that various benzisoxazole derivatives exhibit potent antimicrobial properties. For instance:
- A study identified a naturally occurring benzisoxazole with minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml against multi-drug resistant Acinetobacter baumannii .
- In vitro tests on synthesized derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the 3-position of the benzisoxazole ring could enhance antimicrobial efficacy .
Anticancer Activity
1,2-Benzisoxazole derivatives have also been evaluated for their anticancer potential. Notably:
- A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines including HeLa and MCF-7. The results indicated significant cytotoxic effects with IC50 values ranging from 15.8 to 680 μmol/L .
- The presence of specific substituents was found to correlate with increased antiproliferative activity. For example, compounds with higher lipophilicity at the R3 position exhibited improved antiplasmodial activity .
Neuroprotective Effects
The benzisoxazole scaffold has been recognized for its neuroprotective properties:
- Zonisamide, a derivative of benzisoxazole, is utilized in the treatment of epilepsy and Parkinson's disease due to its ability to modulate neurotransmitter systems .
- Studies have shown that these compounds can influence neurotransmitter release and neuronal growth factors, suggesting potential applications in treating central nervous system disorders .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study on synthetic analogs demonstrated that modifications in the benzisoxazole structure could optimize antibacterial activity against resistant strains of bacteria .
- Anticancer Research : A series of derivatives were tested for antiproliferative effects on human carcinoma cells, revealing promising results that warrant further investigation into their mechanisms of action .
Q & A
Q. What are the recommended synthetic routes for preparing 1,2-benzisoxazole derivatives with chloroethyl and fluoro substituents?
The synthesis of 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole can be approached via cyclization reactions using substituted precursors. A validated method involves reacting 2-hydroxy-6-fluorobenzonitrile with 1,2-dichloroethane under basic conditions, followed by intramolecular cyclization. Key steps include optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to favor ring closure while minimizing side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How can X-ray crystallography resolve structural ambiguities in substituted benzisoxazole derivatives?
X-ray diffraction (XRD) is essential for confirming bond angles, torsion angles, and non-covalent interactions. For example, in analogous compounds, deviations in exocyclic angles (e.g., C3–C3a–C4 = 138.2°) arise from intramolecular Cl⋯H interactions (3.12 Å), which XRD can detect . Planarity of the isoxazole ring (max. deviation 0.007 Å) and dihedral angles between substituents (e.g., 70.33° between benzisoxazole and phenyl rings) are also quantifiable. These data guide hypotheses about steric effects and reactivity .
Q. What spectroscopic techniques are most effective for characterizing chloroethyl-fluoro-benzisoxazole derivatives?
- NMR : ¹⁹F NMR detects fluorine’s electronic environment (δ ≈ -110 ppm for 6-fluoro substituents). ¹H NMR reveals splitting patterns from adjacent substituents (e.g., CH₂Cl protons as triplets due to coupling with fluorine).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–O (1200–1250 cm⁻¹) confirm the isoxazole ring.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies molecular ions (e.g., [M+H]⁺ at m/z 214.02) and fragmentation patterns (loss of Cl⁻ or CH₂Cl groups) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing chloroethyl-fluoro-benzisoxazole derivatives?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, reaction path searches reveal that cyclization proceeds via a nucleophilic attack on the nitrile carbon by the oxygen of the hydroxyl group, followed by Cl⁻ elimination. Activation energies (~25–30 kcal/mol) and solvent effects (dielectric constant >15) can be simulated to prioritize experimental conditions . Machine learning (ML) models trained on similar heterocycles (e.g., benzothiazoles) predict regioselectivity for halogen substitution .
Q. What experimental design strategies optimize yield in benzisoxazole synthesis while minimizing side products?
Factorial design (e.g., 2³ design) evaluates factors like temperature (X₁: 70–110°C), solvent polarity (X₂: DMF vs. acetonitrile), and catalyst loading (X₃: 0.5–2 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, acetonitrile, 1.2 mol% K₂CO₃), achieving 85% yield with <5% byproducts. Contradictions between predicted and observed yields (e.g., lower yields at high solvent polarity) are resolved via residual analysis and model refinement .
Q. How do intramolecular interactions influence the biological activity of chloroethyl-fluoro-benzisoxazole derivatives?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) show that the chloroethyl group’s orientation affects binding to CNS targets (e.g., voltage-gated sodium channels). The 6-fluoro substituent enhances lipophilicity (logP ≈ 2.5), improving blood-brain barrier permeability. Contradictions in activity data (e.g., lower antiseizure potency than zonisamide) may stem from steric clashes with T-type calcium channels, which can be validated via mutagenesis studies .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for substituted benzisoxazoles?
When XRD indicates planar isoxazole rings but IR suggests bond distortion, hybrid QM/MM simulations reconcile discrepancies by modeling dynamic effects (e.g., thermal vibrations). For instance, variable-temperature XRD (100–300 K) confirms that torsional angles (N2–C3–C9–C10 ≈ 100°) remain stable, ruling out conformational flexibility as a source of error .
Methodological Notes
- Data Sources : Structural data from Acta Crystallographica , synthetic protocols from peer-reviewed journals, and computational workflows from ICReDD are prioritized.
- Excluded Sources : Commercial platforms (e.g., BenchChem) are omitted per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
